

Sesamin's Health Benefits: A Comparative Guide Based on Clinical Trial Results

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Compound of Interest

Compound Name: *Sisamine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sesamin's performance in clinical trials against placebo and other alternatives, supported by experimental data. It aims to offer a comprehensive overview for researchers, scientists, and drug development professionals interested in the therapeutic potential of this lignan derived from sesame seeds.

Data Presentation: Quantitative Comparison of Sesamin's Efficacy

The following tables summarize the quantitative data from meta-analyses and individual randomized controlled trials (RCTs) investigating the effects of sesamin on various health markers.

Table 1: Effects of Sesamin on Lipid Profile

Study (Year)	Participant Population	Intervention Group (Sesamin)	Control Group	Duration	Key Findings (Compared to Control)
Meta-Analysis (Sun et al., 2022) [1][2]	7 trials, 212 participants	Varied dosages	Placebo	Varied	Total Cholesterol (TC): Significant reduction (WMD: -10.893 mg/dL, 95% CI: -19.745 to -2.041, p=0.016) LDL-c: Significant reduction (WMD: -8.429 mg/dL, 95% CI: -16.086 to -0.771, p=0.031) HDL-c & TG: No significant effect
Hirata et al. (1996)	21 hypercholesterolemic men	32.4 mg/day sesamin + 9.9 mg/day α -tocopherol	Placebo + 9.9 mg/day α -tocopherol	8 weeks	TC: Significant reduction LDL-c: Significant reduction

Mohammeds hahi et al. (2017)	Patients with Type 2 Diabetes	200 mg/day sesamin	Placebo	8 weeks	TC, LDL-c, TG: Significant reduction
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WMD: Weighted Mean Difference; CI: Confidence Interval; TC: Total Cholesterol; LDL-c: Low-Density Lipoprotein cholesterol; HDL-c: High-Density Lipoprotein cholesterol; TG: Triglycerides.

Table 2: Effects of Sesamin on Blood Pressure

Study (Year)	Participant Population	Intervention Group (Sesamin)	Control Group	Duration	Key Findings (Compared to Control)
Meta-analysis (Sun et al., 2022) [1][2]	7 trials, 212 participants	Varied dosages	Placebo	Varied	<p>Systolic Blood Pressure (SBP): Significant reduction (WMD: -3.662 mmHg, 95% CI: -6.220 to -1.105, p=0.005)</p> <p>Diastolic Blood Pressure (DBP): No significant effect</p>
Study in 2011 (as cited in Healthline)[3]	People with high blood pressure	2.5 grams/day powdered black sesame seeds	Placebo	1 month	SBP: 6% decrease compared to placebo

WMD: Weighted Mean Difference; CI: Confidence Interval; SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure.

Table 3: Effects of Sesamin on Inflammatory Markers

Study (Year)	Participant Population	Intervention Group (Sesamin)	Control Group	Duration	Key Findings (Compared to Control)
Meta-Analysis (Ghadiri et al., 2021)	7 RCTs, 310 participants	Varied (sesame oil, seeds, sesamin capsules)	Placebo	4-8 weeks	Interleukin-6 (IL-6): Significant reduction (WMD -0.90; 95% CI (-1.71, -0.09)) C-reactive protein (CRP) & Tumor necrosis factor- α (TNF- α): No significant effect overall, but reduction seen in subgroups using sesamin capsules.
Helli et al. (2019)	44 women with Rheumatoid Arthritis	200 mg/day sesamin supplement	Placebo	6 weeks	hs-CRP, TNF- α , COX-2: Significant decrease Hyaluronidas e, MMP-3: Significant decrease

WMD: Weighted Mean Difference; CI: Confidence Interval; RCTs: Randomized Controlled Trials; hs-CRP: high-sensitivity C-reactive protein; TNF- α : Tumor necrosis factor-alpha; COX-2: Cyclooxygenase-2; MMP-3: Matrix metalloproteinase-3.

Experimental Protocols

Detailed methodologies for key clinical trials are outlined below to provide a comprehensive understanding of the experimental conditions.

Helli et al. (2019): Sesamin in Rheumatoid Arthritis

- Study Design: A randomized, triple-blind, placebo-controlled clinical trial.
- Participants: 44 women diagnosed with rheumatoid arthritis were randomly assigned to an intervention group or a control group.
- Intervention: The intervention group received 200 mg of a sesamin supplement daily for 6 weeks.
- Control: The control group received a matching placebo for 6 weeks.
- Data Collection: Serum levels of various proteolytic enzymes (hyaluronidase, aggrecanase, and matrix metalloproteinases-3) and inflammatory biomarkers (hs-CRP, IL-1 β , IL-6, TNF- α , and cyclooxygenase-2) were measured at the beginning and end of the study using the enzyme-linked immunosorbent assay (ELISA) method. Clinical indices such as the number of tender joints and pain severity were also assessed.

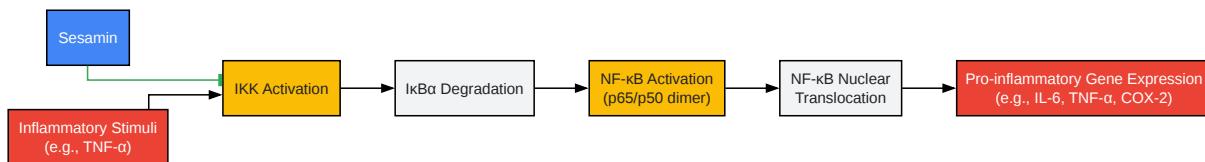
Meta-Analysis of Sesamin on Obesity, Blood Pressure, and Lipid Profile (Sun et al., 2022)[1][2]

- Study Design: A systematic review and meta-analysis of randomized controlled trials.
- Inclusion Criteria: The analysis included seven trials with a total of 212 participants that assessed the impact of sesamin on obesity, blood pressure, and lipid profile.
- Data Synthesis: Data from five databases (PubMed, Cochrane Library, EMBASE, Web of Science, and Scopus) were electronically searched from their inception to July 2021. The

primary outcomes were presented as weighted mean differences (WMD) with standard deviations (SD).

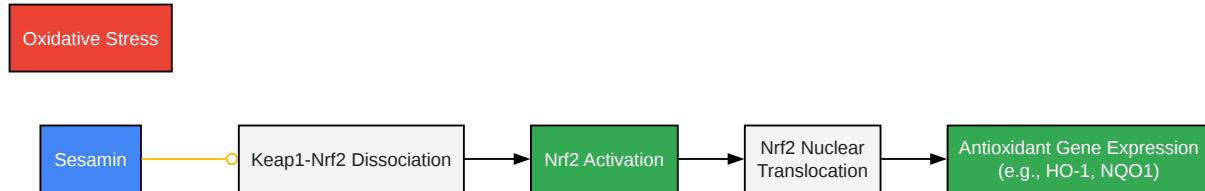
Signaling Pathways and Mechanisms of Action

Sesamin exerts its health benefits by modulating various signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate the key mechanisms of action.



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Caption: Sesamin's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.



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Caption: Sesamin's antioxidant effect through the activation of the Nrf2 signaling pathway.

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References

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